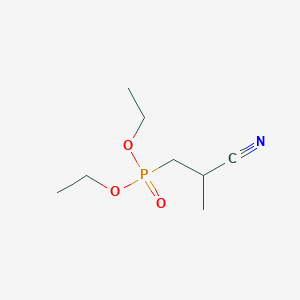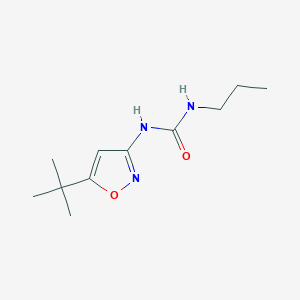![molecular formula C10H12O4S2 B14644788 [1-(Ethanesulfonyl)ethenesulfonyl]benzene CAS No. 53876-91-8](/img/structure/B14644788.png)
[1-(Ethanesulfonyl)ethenesulfonyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Ethanesulfonyl)ethenesulfonyl]benzene: is an organic compound characterized by the presence of both ethanesulfonyl and ethenesulfonyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Ethanesulfonyl)ethenesulfonyl]benzene typically involves the sulfonation of benzene derivatives. One common method is the reaction of benzene with ethanesulfonyl chloride and ethenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the sulfonation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using advanced reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: [1-(Ethanesulfonyl)ethenesulfonyl]benzene can undergo electrophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of sulfonic acids.
Addition Reactions: The ethenesulfonyl group can undergo addition reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as sulfuric acid, nitric acid, and halogens can be used under acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Sulfonic Acids: Formed through oxidation reactions.
Substituted Benzene Derivatives: Formed through electrophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: [1-(Ethanesulfonyl)ethenesulfonyl]benzene is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the design of probes for studying biological systems.
Industry:
Material Science: Utilized in the production of advanced materials with specific properties.
Chemical Manufacturing: Employed in the synthesis of specialty chemicals and additives.
Mécanisme D'action
The mechanism of action of [1-(Ethanesulfonyl)ethenesulfonyl]benzene involves its interaction with molecular targets through its sulfonyl groups. These groups can participate in various chemical reactions, such as electrophilic substitution, by acting as electron-withdrawing groups. This influences the reactivity of the benzene ring and facilitates the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Ethanesulfonyl Chloride: A related compound with similar sulfonyl functionality.
Ethenesulfonyl Fluoride: Another compound with an ethenesulfonyl group, used in different applications.
Uniqueness:
Dual Sulfonyl Groups: The presence of both ethanesulfonyl and ethenesulfonyl groups in [1-(Ethanesulfonyl)ethenesulfonyl]benzene makes it unique compared to other sulfonyl-containing compounds
Propriétés
Numéro CAS |
53876-91-8 |
|---|---|
Formule moléculaire |
C10H12O4S2 |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
1-ethylsulfonylethenylsulfonylbenzene |
InChI |
InChI=1S/C10H12O4S2/c1-3-15(11,12)9(2)16(13,14)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3 |
Clé InChI |
XILVMYYJOCMFAL-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C(=C)S(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


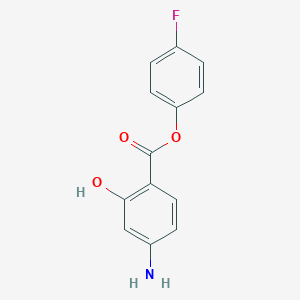
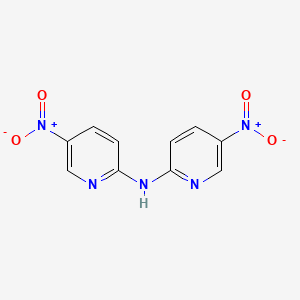
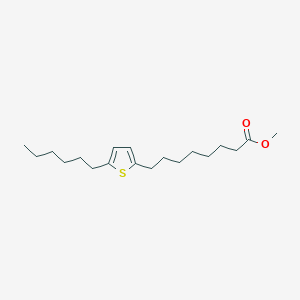
![[(3,4-Diaminophenyl)sulfanyl]methyl thiocyanate](/img/structure/B14644713.png)
![3-{[(4-Methoxyphenyl)methyl]amino}propanenitrile](/img/structure/B14644718.png)
![1-{[4-(Diethylamino)phenyl]amino}ethanesulfonic acid](/img/structure/B14644720.png)

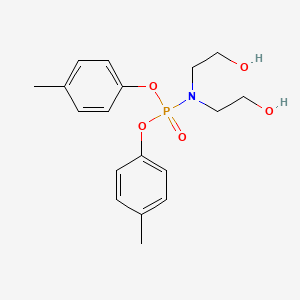
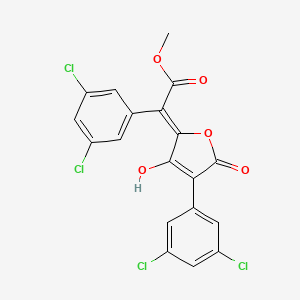

![4-Oxo-4-{3-[4-(phenoxymethyl)phenyl]propyl}-1,4lambda~5~-oxazinane](/img/structure/B14644770.png)
![Sodium 6-(2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14644776.png)
